molecular formula C9H5BrN2O3 B3300531 8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid CAS No. 90271-90-2

8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Cat. No.: B3300531
CAS No.: 90271-90-2
M. Wt: 269.05 g/mol
InChI Key: XJKBFUFLZYQEQU-UHFFFAOYSA-N
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Description

8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a heterocyclic compound that belongs to the cinnoline family This compound is characterized by the presence of a bromine atom at the 8th position, a keto group at the 4th position, and a carboxylic acid group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves the bromination of 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets. For example, as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), it binds to the active site of the enzyme, preventing the dephosphorylation of insulin receptors and enhancing insulin signaling . This interaction can lead to improved glucose uptake and regulation of blood sugar levels.

Comparison with Similar Compounds

Uniqueness: 8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is unique due to the presence of the bromine atom at the 8th position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other cinnoline derivatives and contributes to its specific applications in research and industry .

Properties

IUPAC Name

8-bromo-4-oxo-1H-cinnoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O3/c10-5-3-1-2-4-6(5)11-12-7(8(4)13)9(14)15/h1-3H,(H,11,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKBFUFLZYQEQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NN=C(C2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Reactant of Route 2
8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Reactant of Route 3
8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Reactant of Route 5
8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Reactant of Route 6
8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

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